4,6-Dihydro-1H-thieno[3,4-c]pyrazole is a heterocyclic compound belonging to the class of pyrazoles, specifically characterized by the presence of a thieno ring fused to a pyrazole moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its IUPAC name is 4,6-dihydro-1H-thieno[3,4-c]pyrazole 5,5-dioxide, and it has a molecular formula of CHNOS with a molecular weight of 158.18 g/mol .
The compound can be classified as a thienopyrazole, which is a subclass of pyrazole derivatives. It is often synthesized for use in various scientific applications, particularly in the fields of pharmaceuticals and agrochemicals. The structural uniqueness of thienopyrazoles contributes to their diverse biological activities, making them valuable in medicinal chemistry .
The synthesis of 4,6-dihydro-1H-thieno[3,4-c]pyrazole can be approached through several methods. One common method involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones or other carbonyl compounds. This reaction typically yields a mixture of regioisomers that can be separated and purified .
Another effective synthetic route includes the reaction of thienyl hydrazines with α-diazo compounds or carbonyl compounds under acidic or basic conditions. The use of catalysts such as zinc triflate can enhance the yield and selectivity of the desired product .
The molecular structure of 4,6-dihydro-1H-thieno[3,4-c]pyrazole features a five-membered thieno ring fused with a pyrazole ring. The compound's structure can be represented using various chemical notation systems:
The presence of sulfur in the thieno ring and nitrogen atoms in the pyrazole ring contributes to its unique chemical properties .
4,6-Dihydro-1H-thieno[3,4-c]pyrazole can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 4,6-dihydro-1H-thieno[3,4-c]pyrazole often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in disease pathways.
For instance, it has been investigated as a potential inhibitor of viral proteases and other targets relevant to infectious diseases. The specific binding interactions typically involve hydrogen bonding and π-stacking between the compound and its target .
Relevant data indicate that the compound maintains its integrity under various experimental conditions but should be handled with care due to potential reactivity .
The applications of 4,6-dihydro-1H-thieno[3,4-c]pyrazole span several areas:
Research continues into optimizing its synthesis and exploring new derivatives that may offer enhanced efficacy or reduced side effects .
The core compound 4,6-dihydro-1H-thieno[3,4-c]pyrazole represents a bicyclic heterocyclic system where a thiophene ring is fused to a pyrazole moiety. According to IUPAC conventions, the numbering prioritizes the pyrazole nitrogen (position 1), with the fusion occurring between pyrazole bonds c and thiophene bonds 3,4. The "4,6-dihydro" designation specifies partial saturation at those ring positions, distinguishing it from fully aromatic analogs [1] .
The systematic name explicitly defines the fusion orientation: the thieno[3,4-c] prefix indicates the thiophene's third bond fuses to pyrazole's c bond (between C3a-C7a), with the sulfur atom adjacent to the fusion bond. This contrasts with isomeric frameworks like thieno[3,2-c]pyrazole or thieno[2,3-c]pyrazole, where fusion occurs at different bonds, altering atomic connectivity and electronic properties [3].
Key identifiers include:
C1SCc2cn[nH]c12
[2] Table 1: Core Identifiers for 4,6-Dihydro-1H-thieno[3,4-c]pyrazole
Property | Value |
---|---|
IUPAC Name | 4,6-Dihydro-1H-thieno[3,4-c]pyrazole |
CAS Registry Number | 145286-40-4 |
Molecular Formula | C₅H₆N₂S |
Molecular Weight | 126.18 g/mol |
Melting Point | 133°C |
Canonical SMILES | C1SCc2cn[nH]c12 |
InChIKey | WFUOVUVQGMHJCW-UHFFFAOYSA-N |
The thieno[3,4-c]pyrazole system belongs to a broader family of fused pyrazoles, classified by the thiophene fusion site. This structural motif critically influences electronic distribution and bioactivity:
Thieno[2,3-c]pyrazole: Sulfur distal to fusion bond, reducing electronic coupling between rings.
Pharmacological Implications: Fusion patterns dictate scaffold suitability for target binding. Thieno[3,4-c]pyrazoles exhibit distinct activity profiles compared to [3,2-c] or [2,3-c] isomers. For example, in kinase inhibition (e.g., Aurora A), the [3,4-c] fusion enables optimal hydrophobic contact with the hinge region, whereas [2,3-c] analogs show reduced affinity due to steric clashes [4] [3].
Table 2: Influence of Fusion Pattern on Molecular Properties
Isomer Type | Sulfur Position | Dipole Moment (D) | Bioactivity Profile |
---|---|---|---|
Thieno[3,4-c]pyrazole | Adjacent to fusion | ~4.2 | Kinase inhibition, Antitumor |
Thieno[3,2-c]pyrazole | Position 1 | ~3.8 | Antimicrobial, Antiviral |
Thieno[2,3-c]pyrazole | Distal to fusion | ~4.0 | Anti-inflammatory, CNS modulation |
The 4,6-dihydro-1H-thieno[3,4-c]pyrazole system exhibits complex tautomeric behavior due to mobile protons and partial saturation:
Prototropic Tautomerism: The pyrazole NH group (position 1) and adjacent CH₂ groups (positions 4,6) enable proton exchange. Computational studies indicate the 1H-tautomer predominates (>95% at 25°C), stabilized by resonance delocalization into the thiophene ring. The alternative 2H-tautomer (proton migration to N2) is disfavored by ~8 kcal/mol due to loss of aromaticity in the pyrazole ring [9] [2].
Conformational Flexibility: The methylene bridges (positions 4,6) adopt puckered conformations, with the sulfur atom slightly out-of-plane. DFT calculations reveal two energy minima:
Table 3: Tautomeric and Conformational Parameters
Parameter | Value/State | Method of Determination |
---|---|---|
Predominant Tautomer | 1H-tautomer (N1-H) | DFT (B3LYP/6-311G**) |
Energy Difference (1H vs 2H) | 7.9 kcal/mol | Computational [9] |
Ring Puckering Amplitude | 0.45 Å (methylene groups) | Molecular Mechanics |
Tautomerization Barrier | 2.5 kcal/mol | DFT Transition State Calc. |
Intramolecular H-bond (acid) | O···H-N = 1.89 Å | X-ray Crystallography |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2